![molecular formula C12H13FN4S B257811 5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B257811.png)
5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to have various biochemical and physiological effects, which make it an interesting subject of study for researchers in different fields.
Mecanismo De Acción
The mechanism of action of 5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body, which are involved in various cellular processes. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol has been found to have various biochemical and physiological effects. This compound has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to inhibit the replication of certain viruses, including the human immunodeficiency virus (HIV). Additionally, this compound has been found to have anti-inflammatory and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol in lab experiments is its broad spectrum of activity against various microorganisms and viruses. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol. One possible direction is to further investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Another direction is to study its potential use as an antiviral agent against emerging viral infections, such as the Zika virus and the Ebola virus. Additionally, further studies may be needed to determine the safety and efficacy of this compound for use in humans.
Métodos De Síntesis
The synthesis method of 5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol involves the reaction of 4-fluorobenzaldehyde with ethyl hydrazinecarbodithioate in the presence of acetic acid to form 4-[(ethylthio)carbonothioyl]hydrazono]-4-fluorobenzene-1-carbothioamide. This compound is then reacted with ethyl acetoacetate in the presence of sodium ethoxide to obtain the final product.
Aplicaciones Científicas De Investigación
5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol has been studied extensively for its potential applications in scientific research. This compound has been found to have antimicrobial, antiviral, antitumor, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
Nombre del producto |
5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol |
|---|---|
Fórmula molecular |
C12H13FN4S |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
3-ethyl-4-[(E)-1-(4-fluorophenyl)ethylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H13FN4S/c1-3-11-14-15-12(18)17(11)16-8(2)9-4-6-10(13)7-5-9/h4-7H,3H2,1-2H3,(H,15,18)/b16-8+ |
Clave InChI |
GKVYYHFLQLEHDR-LZYBPNLTSA-N |
SMILES isomérico |
CCC1=NNC(=S)N1/N=C(\C)/C2=CC=C(C=C2)F |
SMILES |
CCC1=NNC(=S)N1N=C(C)C2=CC=C(C=C2)F |
SMILES canónico |
CCC1=NNC(=S)N1N=C(C)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



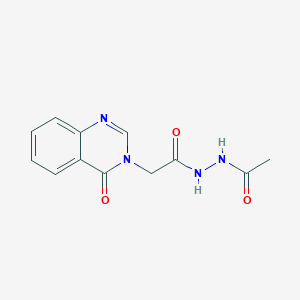
![{[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid](/img/structure/B257736.png)
acetonitrile](/img/structure/B257741.png)
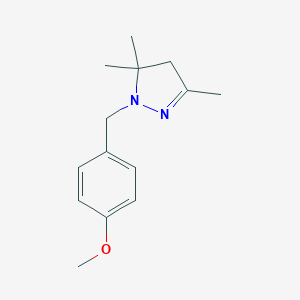

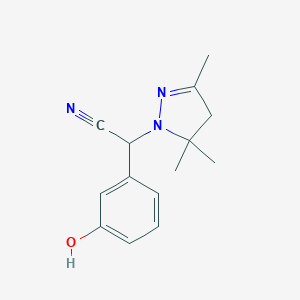
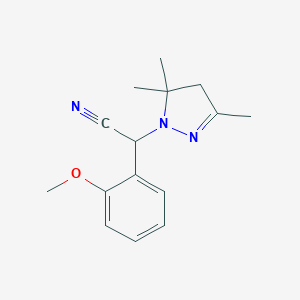
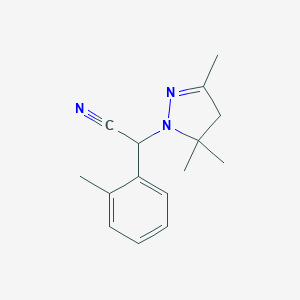
acetonitrile](/img/structure/B257751.png)
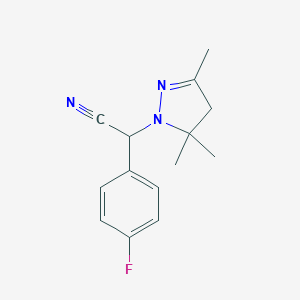

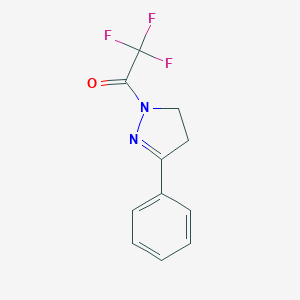
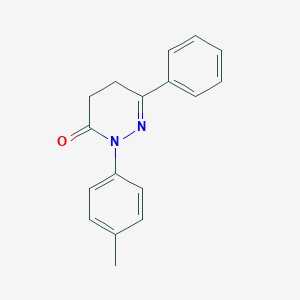
![N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide](/img/structure/B257765.png)